molecular formula C9H17NO2 B7500142 N-butan-2-yloxolane-2-carboxamide

N-butan-2-yloxolane-2-carboxamide

Cat. No. B7500142
M. Wt: 171.24 g/mol
InChI Key: TYULPPLRZAXCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butan-2-yloxolane-2-carboxamide, also known as BOC-2-oxazolidinone, is a chemical compound that has gained significant attention in the field of organic chemistry due to its versatile nature and wide range of applications. This compound is widely used in the synthesis of various organic compounds and has been extensively studied for its biological activities.

Mechanism of Action

The mechanism of action of N-butan-2-yloxolane-2-carboxamideidinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of various microorganisms and cancer cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-butan-2-yloxolane-2-carboxamideidinone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butan-2-yloxolane-2-carboxamideidinone in lab experiments is its versatility and ease of use. It can be easily synthesized and incorporated into various compounds, making it a valuable tool for organic chemists. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-butan-2-yloxolane-2-carboxamideidinone. One area of interest is the development of new compounds based on this molecule that exhibit even greater biological activity. Another area of research is the investigation of the mechanism of action of N-butan-2-yloxolane-2-carboxamideidinone, which may provide insights into its potential therapeutic applications. Additionally, the use of N-butan-2-yloxolane-2-carboxamideidinone as a chiral auxiliary in asymmetric synthesis may lead to the development of new drugs and other bioactive compounds.

Synthesis Methods

The synthesis of N-butan-2-yloxolane-2-carboxamideidinone involves the reaction of butan-2-ol with oxazolidinone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amide group.

Scientific Research Applications

N-butan-2-yloxolane-2-carboxamideidinone has been extensively studied for its biological activities and has been found to exhibit potent antimicrobial, antitumor, and antiviral properties. It has also been used as a chiral auxiliary in asymmetric synthesis, which has led to the development of many novel compounds with important biological activities.

properties

IUPAC Name

N-butan-2-yloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-7(2)10-9(11)8-5-4-6-12-8/h7-8H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYULPPLRZAXCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butan-2-yloxolane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.